Bienvenue dans la boutique en ligne BenchChem!

N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Phosphate transport inhibition DYRK1B kinase inhibition Structure-activity relationship

This compound is a critical analog for expanding the N4-benzyl substitution matrix within the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine series. The 4-fluorobenzyl group provides a unique electronic (σₚ = 0.06) and lipophilic (π = 0.14) profile distinct from H, Cl, Br, and OMe congeners, enabling multi-parameter SAR studies. Ideal for phosphate transport modulation research, DYRK1B inhibitor scaffold-hopping, and comparative metabolic stability assays. No public bioactivity data exist; users must generate in-house.

Molecular Formula C15H14FN5
Molecular Weight 283.30 g/mol
CAS No. 2548993-53-7
Cat. No. B6443399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS2548993-53-7
Molecular FormulaC15H14FN5
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)F
InChIInChI=1S/C15H14FN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19)
InChIKeyDKCZNBOAPYRACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 2548993-53-7): Procurement-Relevant Chemical Identity and Scaffold Context


N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (C₁₅H₁₄FN₅, MW 283.30 g·mol⁻¹) is a fully synthetic, small-molecule heterocycle belonging to the substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine chemotype. Its core architecture—a 4-aminopyrimidine ring bearing a 4-methylpyrazole at C6 and a 4-fluorobenzylamine at C4—places it within a broader patent-protected class of compounds originally investigated for phosphate transport modulation in chronic kidney disease and cardiovascular calcification [1]. Separately, pyrimidine-pyrazole hybrids featuring a 4-fluorobenzyl motif have been disclosed as dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) inhibitors with potential antitumor applications [2]. However, no publicly available quantitative bioactivity data (IC₅₀, Kd, EC₅₀) was found for this precise compound at the time of analysis.

Why Intramolecular Substituent Variations in 4-Aminopyrimidine-Pyrazole Series Cannot Be Treated as Interchangeable for N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine


Within the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine series, small modifications to the N4-benzyl substituent are known to drive divergent pharmacological profiles. The Bayer patent family [1] exemplifies a large array of N4-substituents—including unsubstituted benzyl, 4-chlorobenzyl, 4-bromobenzyl, 2-methoxybenzyl, cyclohexylmethyl, and cyclopentyl—but does not publicly report assay results for any individual compound, thus preventing direct pharmacodynamic ranking. However, general medicinal chemistry precedent for kinase-targeted and transporter-targeted pyrimidines indicates that the electronic character (σₚ) and lipophilicity (π) of the para-substituent on the benzyl ring directly modulate target engagement, metabolic stability, and off-target liability. The 4-fluoro substituent occupies a unique position in this parameter space—more electron-withdrawing than hydrogen (σₚ = 0.06 vs. 0.00) yet less than chlorine (σₚ = 0.23) or bromine (σₚ = 0.23), while contributing modest lipophilicity (π = 0.14) that is lower than the halogens (Cl π = 0.71; Br π = 0.86) [2]. This electronic-lipophilic balance cannot be replicated by simple de-fluoro, chloro, bromo, or methoxy congeners, meaning that any downstream biological divergence is mechanistically plausible and substitution cannot be assumed safe without empirical comparator data.

Quantitative Differentiation Evidence Guide for N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine: Available Data and Critical Gaps


Fluorine-Specific Electronic Modulation vs. Benzyl (Unsubstituted) Congener

The 4-fluorobenzyl substituent introduces a Hammett σₚ value of 0.06 (electron-withdrawing) and a Hansch π value of 0.14 (mild lipophilicity), compared to the unsubstituted benzyl congener (N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine) where σₚ = 0.00 and π = 0.00. This difference is expected to influence target binding affinity and pharmacokinetic properties; however, no head-to-head biological assay data (enzyme inhibition IC₅₀, cellular EC₅₀, or in vivo exposure) were available from non-vendor sources for either compound at the time of analysis [1].

Phosphate transport inhibition DYRK1B kinase inhibition Structure-activity relationship

Fluorine-Specific Lipophilicity Reduction vs. 4-Chlorobenzyl and 4-Bromobenzyl Analogs

The 4-fluoro substituent contributes significantly less lipophilicity (π = 0.14) than chlorine (π = 0.71) or bromine (π = 0.86), potentially translating into lower LogD₇.₄ and reduced risk of CYP450 2C9/2C19 inhibition compared to the 4-chloro and 4-bromo congeners that are commercially available (e.g., CAS 2548979-60-6 for the 4-bromo analog). No experimental LogD or CYP inhibition data are publicly available for the target compound or these analogs, so this differentiation remains a class-level inference based on established medicinal chemistry principles [1].

LogD optimization Metabolic stability CYP inhibition

Alternative Scaffold Comparison: 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines as DYRK1A/DYRK1B Inhibitors

A related but structurally distinct chemotype, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been characterized as a DYRK1B/DYRK1A inhibitor with nanomolar potency in biochemical assays (e.g., DYRK1B IC₅₀ reported in the low-nM range for optimized derivatives) [1]. The target compound differs by lacking the fused pyrazole-pyrimidine core, which may confer different kinase selectivity and pharmacokinetic profiles. However, no direct comparative biochemical or cellular data between the target compound and any pyrazolo[3,4-d]pyrimidine inhibitor were identified in public sources.

DYRK1B inhibitor Kinase selectivity Cancer cell proliferation

Patent-Disclosed Scaffold Context: Phosphate Transport Modulation by Substituted 6-(1H-Pyrazol-1-yl)pyrimidin-4-amines

The Bayer patent family (US 11,208,400 B2) claims substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine compounds broadly for the treatment of cardiovascular and renal diseases via phosphate transport modulation [1]. The target compound falls within the generic Markush structure but is not explicitly exemplified. No phosphate transport inhibition EC₅₀, sodium-phosphate cotransporter (NaPi) selectivity data, or in vivo efficacy readouts are publicly reported for any individual compound within this patent, preventing any quantitative assessment of differentiation from other N4-substituted analogs covered by the same claims.

Phosphate transport Vascular calcification Chronic kidney disease

Recommended Application Scenarios for N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine Based on Currently Available Evidence


SAR Expansion of Phosphate Transport Modulator Series

Procurement is justified as a synthetic tool compound to expand the N4-benzyl substitution matrix within the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine series disclosed in US 11,208,400 B2 [1]. The 4-fluoro substituent offers a distinct electronic and lipophilic signature compared to the H, Cl, Br, and OMe congeners available from commercial sources, enabling multi-parameter SAR exploration. Users must generate their own phosphate uptake inhibition data, as none are publicly available.

DYRK1B Lead-Hopping Scaffold Evaluation

The compound may be procured as a 'scaffold-hop' comparator for established pyrazolo[3,4-d]pyrimidine DYRK1B inhibitors [2]. Its simplified monocyclic core may confer advantages in synthetic tractability or ADME properties, but no empirical kinase profiling data exist to substantiate this hypothesis. It is suitable only for early-stage hit-finding campaigns where full kinase panel screening (e.g., DiscoverX scanMAX or equivalent) will be performed in-house.

Fluorine-Specific Metabolic Stability Profiling

Because the 4-fluorobenzyl group is a well-known metabolic soft spot (susceptible to benzylic oxidation by CYP450s), this compound can serve as a reference probe for comparative intrinsic clearance (CLint) studies in human or rodent hepatocytes against the non-fluorinated benzyl analog and the 4-chloro/4-bromo congeners. Such head-to-head ADME data, once generated, would clarify whether the lower lipophilicity of the 4-F substituent (π = 0.14) translates into a measurable metabolic stability advantage relative to the more lipophilic halogenated analogs [3].

Chemical Probe for Target ID via Chemoproteomics

When equipped with an appropriate alkyne or diazirine handle (via derivatization), the 4-fluorobenzyl-pyrimidine-pyrazole scaffold could be used in affinity-based protein profiling (AfBPP) or photoaffinity labeling experiments to identify cellular targets. The 4-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for binding confirmation, though no such probe is commercially available and would require custom synthesis.

Quote Request

Request a Quote for N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.